4-Cyclopropoxy-N-methyl-3-nitroaniline
Description
4-Cyclopropoxy-N-methyl-3-nitroaniline is a substituted aniline derivative characterized by a nitro group at position 3, a cyclopropoxy ether at position 4, and an N-methylated amine group. Its molecular formula is C₁₀H₁₁N₂O₃, with an estimated molecular weight of 207.21 g/mol (calculated based on structural analogs) .
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-3-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-7-2-5-10(15-8-3-4-8)9(6-7)12(13)14/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
LBQJBYXDVSWETJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methylaniline to form N-methyl-3-nitroaniline, followed by the reaction with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 4-Cyclopropoxy-N-methyl-3-nitroaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N-methyl-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-Cyclopropoxy-N-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Cyclopropoxy-N-methyl-3-nitrobenzoic acid.
Scientific Research Applications
4-Cyclopropoxy-N-methyl-3-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
The following analysis compares 4-Cyclopropoxy-N-methyl-3-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, reactivity, and applications.
Structural and Physical Properties
Key Observations :
- Steric and Electronic Effects : The cyclopropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., -Cl in 4-Chloro-N-allylaniline) . Its ether oxygen may donate electrons, contrasting with the electron-withdrawing nitro group.
- Solubility : N-Methylation and the cyclopropoxy moiety likely enhance lipophilicity compared to primary amines like 3-nitroaniline, which has moderate polar solubility .
- Thermal Stability : The absence of a strong hydrogen-bonding network (due to N-methylation) may lower melting points relative to 3- or 4-nitroaniline .
Reactivity and Functional Group Behavior
- Acylation : Unlike 3-nitroaniline, which readily forms amides (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide in educational labs ), the N-methyl group in the target compound blocks acylation at the amine, redirecting reactivity to other sites.
- Acid Sensitivity : The cyclopropoxy ether may undergo acid-catalyzed ring-opening, a vulnerability absent in simpler alkoxy analogs.
- Nitro Group Reactivity : The nitro group at position 3 is meta-directing, similar to 3-nitroaniline, but steric effects from cyclopropoxy may hinder electrophilic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
